molecular formula C13H15BrO3 B023309 Ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-YL)propanoate CAS No. 196597-67-8

Ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-YL)propanoate

Cat. No. B023309
M. Wt: 299.16 g/mol
InChI Key: UNEPEIYBFPORDK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzofuran derivatives involves strategic reactions that assemble the benzofuran core, often through the condensation of precursor molecules. A method described by Matsumoto et al. (1958) involves the reaction of 7-hydroxy-8-formyl-2-methylisoflavone with ethyl bromomalonate, showcasing a classic approach to benzofuran synthesis (Matsumoto, Kawase, Nanbu, & Fukui, 1958). Another approach involves the oxidation of related sulfanyl acetates, highlighting a pathway to introduce bromo and ethyl groups into the benzofuran scaffold (Choi, Seo, Son, & Lee, 2009).

Molecular Structure Analysis

The molecular structure of benzofuran derivatives, including the target compound, showcases a benzene ring fused to a furan ring, with various substituents that influence its chemical behavior. Structural studies, such as those employing X-ray crystallography, reveal the compound's geometric configuration and intermolecular interactions, like π–π stacking and hydrogen bonding, which are crucial for understanding its reactivity and properties (Choi, Seo, Son, & Lee, 2007).

Chemical Reactions and Properties

Benzofuran derivatives undergo various chemical reactions, leveraging their functional groups for further chemical transformations. The presence of a bromo and ethyl group in the compound allows for nucleophilic substitutions and further modifications, expanding the compound's utility in synthetic chemistry. The reactivity towards oxidation and hydrolysis is exemplified in the synthesis pathways and chemical manipulations of similar compounds (Choi, Seo, Son, & Lee, 2009).

Physical Properties Analysis

The physical properties of benzofuran derivatives, such as solubility, melting point, and crystal structure, are critical for their application in material science and pharmaceuticals. Investigations into these properties help determine the conditions under which these compounds can be utilized effectively. For instance, the crystal structure analysis provides insight into the stability and solubility characteristics of these compounds (Choi, Seo, Son, & Lee, 2009).

Scientific Research Applications

Natural Source and Bioactivity

Benzofuran compounds, including Ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)propanoate, are ubiquitous in nature and have been extensively studied for their bioactivities. These compounds exhibit a range of biological activities, such as anti-tumor, antibacterial, anti-oxidative, and anti-viral effects. This has led to increased attention from chemical and pharmaceutical researchers worldwide, positioning these substances as potential leads for natural drug development. Notably, benzofuran derivatives have been explored for their effectiveness in treating hepatitis C and as anticancer agents, with novel methods for constructing benzofuran rings also being developed (Miao et al., 2019).

Antimicrobial Properties

Benzofuran and its derivatives are recognized for their broad spectrum of antimicrobial properties, which have been validated through numerous studies. They play a crucial role as inhibitors against various diseases, viruses, fungi, microbes, and enzymes. This versatility makes benzofuran a privileged structure in drug discovery, especially for designing antimicrobial agents. The emerging scaffold of benzofuran for antimicrobial agents underlines its potential in pharmaceuticals, agriculture, and polymer applications, with some derivatives already used in treating skin diseases like cancer or psoriasis (Hiremathad et al., 2015).

Chemical Recycling and Environmental Applications

Apart from biomedical applications, benzofuran derivatives have been explored in the context of environmental and chemical engineering. For instance, research into the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater highlights the ability of microorganisms to degrade benzofuran derivatives, pointing towards their potential in bioremediation processes. This research provides insights into the enzymatic pathways and genetic markers involved in the biodegradation of compounds related to benzofurans, suggesting applications in environmental cleanup and pollution control (Thornton et al., 2020).

properties

IUPAC Name

ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrO3/c1-2-16-12(15)4-3-9-7-10-5-6-17-13(10)11(14)8-9/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNEPEIYBFPORDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=CC2=C(C(=C1)Br)OCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80447419
Record name Ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80447419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-YL)propanoate

CAS RN

196597-67-8
Record name Ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80447419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Bromine (10.5 g, 65.8 mmols) was dropwise added to an acetic acid (150 ml) solution containing ethyl 3-(2,3-dihydrobenzofuran-5-yl)propionate (14.5 g, 65.8 mmols) and sodium acetate (5.94 g, 72.4 mmols), and the mixture was stirred at room temperature for 1 hour. The reaction mixture was filtered, and the filtrate was concentrated under reduced pressure. Water was added to the residue, which was then extracted with ethyl acetate. The extract was washed with a saturated saline solution and then dried with anhydrous magnesium sulfate. This was concentrated under reduced pressure to obtain 19.2 g (yield: 97%) of the target compound. This was oily.
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
14.5 g
Type
reactant
Reaction Step Two
Quantity
5.94 g
Type
reactant
Reaction Step Two
Yield
97%

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